An In-Depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid: A Key Building Block in Targeted Protein Degradation
Introduction: The Emergence of a Versatile Synthetic Scaffold
In the rapidly evolving landscape of medicinal chemistry and drug development, the pursuit of molecules with precise stereochemistry and versatile functionality is paramount. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, a chiral derivative of succinic acid, has emerged as a significant building block, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique structural architecture, featuring a chiral center, a hydrophobic benzyl group, a carboxylic acid handle, and a sterically hindered tert-butyl ester, offers a compelling combination of features for the rational design of complex therapeutic agents.
This technical guide provides an in-depth analysis of the chemical properties, synthesis, and applications of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs). The insights presented herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.
Physicochemical and Structural Properties
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid is a chiral carboxylic acid distinguished by a benzyl substituent at the C2 position and a tert-butyl ester at the C4 position. The R-configuration at the stereocenter is crucial for specific molecular recognition in biological systems.
Core Chemical Identity
A summary of the fundamental properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 122225-33-6 | [1] |
| Molecular Formula | C₁₅H₂₀O₄ | [1] |
| Molecular Weight | 264.32 g/mol | [1] |
| Physical Form | Typically a powder or solid | Inferred from supplier data |
| Purity | Commercially available at ≥97% | [1] |
| InChI Key | TWMRLCPQQCHIBH-GFCCVEGCSA-N | [Inferred from structure] |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)O | [Inferred from structure] |
Predicted Physicochemical Characteristics
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
-
Melting Point: Solid at room temperature. The melting point is expected to be moderately high for an organic acid of its size, likely in the range of 100-150 °C, similar to related structures like 4-tert-Butylbenzoic acid (mp 162-165 °C).
-
Boiling Point: Expected to be high and likely to decompose upon distillation at atmospheric pressure due to the presence of the carboxylic acid and ester functional groups.
-
Solubility: The molecule possesses both hydrophobic (benzyl group, tert-butyl group) and hydrophilic (carboxylic acid) regions. It is expected to be soluble in polar organic solvents such as chloroform, ethyl acetate, methanol, and DMSO.[2][3] Its solubility in aqueous media is expected to be pH-dependent, increasing significantly at basic pH due to the deprotonation of the carboxylic acid.
-
pKa: The acidity of the carboxylic acid group is influenced by the adjacent alkyl chain. The pKa is predicted to be in the typical range for an aliphatic carboxylic acid, approximately 4.5 - 5.0.
Spectroscopic Profile for Structural Elucidation
The definitive identification and purity assessment of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is elusive, the expected spectral features can be confidently predicted.
¹H NMR Spectroscopy (Expected Signals)
The proton NMR spectrum is expected to provide characteristic signals for each part of the molecule. The predicted chemical shifts (in CDCl₃) are:
-
δ 7.20-7.40 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
δ 10.0-12.0 ppm (broad singlet, 1H): Acidic proton of the carboxylic acid. This signal may be exchangeable with D₂O.
-
δ 3.10-3.30 ppm (multiplet, 1H): The methine proton at the chiral center (C2), coupled to the adjacent methylene protons.
-
δ 2.80-3.00 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph), likely appearing as a doublet of doublets or a multiplet due to coupling with the C2 proton.
-
δ 2.40-2.60 ppm (multiplet, 2H): Methylene protons adjacent to the tert-butyl ester (C3).
-
δ 1.45 ppm (singlet, 9H): Protons of the tert-butyl group, which appear as a sharp singlet due to their chemical equivalence and lack of adjacent protons for coupling.
¹³C NMR Spectroscopy (Expected Signals)
The proton-decoupled ¹³C NMR spectrum should display distinct signals for each of the 15 carbon atoms:
-
δ ~178-182 ppm: Carboxylic acid carbonyl carbon (C1).
-
δ ~171-173 ppm: Ester carbonyl carbon (C4).
-
δ ~138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~128-130 ppm: Aromatic carbons of the benzyl group.
-
δ ~81-83 ppm: Quaternary carbon of the tert-butyl group (-O-C(CH₃)₃).
-
δ ~45-50 ppm: Methine carbon at the chiral center (C2).
-
δ ~35-40 ppm: Methylene carbons of the succinic acid backbone (C3) and the benzyl group (-CH₂-Ph).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1735 cm⁻¹ (strong): C=O stretch of the tert-butyl ester.
-
~1705 cm⁻¹ (strong): C=O stretch of the carboxylic acid. The two carbonyl stretches are expected to be distinct.
-
~3030 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2970 cm⁻¹ (medium): Aliphatic C-H stretch.
-
~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₅H₂₀O₄. In electrospray ionization (ESI) mode, the expected ions would be [M+H]⁺ at m/z 265.14, [M+Na]⁺ at m/z 287.12, or [M-H]⁻ at m/z 263.12. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) leading to a prominent fragment ion.
Synthesis and Manufacturing
The synthesis of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid requires a stereocontrolled approach to establish the R-chirality at the C2 position. While a specific, publicly documented industrial synthesis is not available, a logical and efficient route can be designed based on established organic chemistry principles, such as the alkylation of chiral enolates or enantioselective hydrolysis.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway is illustrated below. The key disconnection is at the C2-benzyl bond, suggesting a chiral succinate derivative as a key intermediate.
Caption: Retrosynthetic analysis for the target molecule.
Exemplary Synthetic Protocol: Chiral Auxiliary-Directed Synthesis
This method leverages a removable chiral auxiliary to direct the stereoselective benzylation.
Workflow:
Caption: Proposed workflow for chiral auxiliary-based synthesis.
Detailed Steps:
-
Acylation of Chiral Auxiliary: React succinic anhydride with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base like triethylamine and a coupling agent to form the N-succinyl derivative.
-
Stereoselective Benzylation: Cool the resulting imide to -78 °C and treat with a strong base like sodium hexamethyldisilazide (NaHMDS) to form the corresponding sodium enolate. The chiral auxiliary shields one face of the enolate, directing the subsequent alkylation. Add benzyl bromide to the enolate solution. The benzyl group will add to the less sterically hindered face, establishing the desired (R)-stereochemistry at the C2 position.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild conditions, for instance, using lithium hydroxide and hydrogen peroxide, to yield (R)-2-Benzylsuccinic acid.[4] The auxiliary can often be recovered and recycled.
-
Selective Mono-esterification: The most challenging step is the selective esterification of the C4 carboxylic acid while leaving the C1 acid free. This can be achieved by forming the di-acid chloride followed by controlled reaction with tert-butanol, or more elegantly, through enzymatic resolution or by exploiting differential reactivity, though this often results in mixtures requiring purification. A more robust method involves protecting the C1 acid, esterifying the C4 acid, and then deprotecting.
Applications in Drug Development: A Cornerstone for PROTACs
The primary application of (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid in modern drug discovery is as a sophisticated linker building block for the synthesis of PROTACs.[1]
The Role of Linkers in PROTAC Design
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[5] They consist of three components: a "warhead" that binds the POI, an E3 ligase ligand, and a linker that connects the two. The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][7]
Caption: Schematic structure of a PROTAC molecule.
Why (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic Acid is an Ideal Linker Component
This molecule provides several strategic advantages for linker synthesis:
-
Dual Functionality: The free carboxylic acid serves as a reactive handle for amide bond formation, allowing it to be coupled to an amine-functionalized warhead or E3 ligase ligand. The tert-butyl ester acts as a stable protecting group for the other end of the linker, which can be deprotected later (e.g., with trifluoroacetic acid) to reveal a second carboxylic acid for subsequent coupling.
-
Stereochemical Control: The (R)-chirality can be used to introduce a specific three-dimensional vector, which can be crucial for achieving the correct orientation in the ternary complex.
-
Conformational Restriction: The benzyl group provides a degree of rigidity and conformational constraint to the linker.[6] This is often desirable as overly flexible linkers (like long PEG chains) can have a high entropic penalty upon binding and may not effectively pre-organize the warhead and E3 ligand. The aromatic ring can also engage in beneficial pi-stacking interactions within the ternary complex.
-
Tunable Length and Properties: The succinic acid backbone provides a defined four-carbon spacing. This core can be further elaborated to optimize linker length, which is a critical parameter for degradation efficiency.
Safety, Handling, and Storage
As a laboratory chemical, (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid should be handled with appropriate care.
-
Hazard Classification: Based on data for analogous compounds, it is classified as harmful and an irritant.[8] The likely hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The corresponding pictogram is GHS07 (Exclamation Mark).
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Room temperature storage is generally acceptable.
Conclusion
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid represents a convergence of key structural features that make it a highly valuable tool for advanced organic synthesis and medicinal chemistry. Its defined stereochemistry, orthogonal protecting groups, and the conformational influence of the benzyl moiety position it as a premier building block for the construction of linkers in targeted protein degraders. As the field of TPD continues to expand, the demand for well-designed, stereochemically pure intermediates like this will undoubtedly grow, cementing its role in the development of next-generation therapeutics.
References
-
The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Available from: [Link]
-
PubChem - NIH. (s)-4-(Tert-butoxy)-2-methyl-4-oxobutanoic acid. Available from: [Link]
-
PubChem - NIH. Benzyl 4-oxobutanoate. Available from: [Link]
-
HRMS and NMR Spectra Repository. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link]
-
Oakwood Chemical. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, min 97%. Available from: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1137-1153. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Available from: [Link]
-
MacMillan, D. W. C., et al. (2022). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Journal of the American Chemical Society. Available from: [Link]
- Google Patents. Process for producing benzylsuccinic acid derivatives. EP0967204A1.
-
Organic Syntheses Procedure. Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Available from: [Link]
-
Organic Syntheses Procedure. Synthesis of N-[(9-Fluorenylmethoxy)carbonyl]-L-aspartic acid; α tert-Butyl ester, β-(2-ethyl[(1E)-(4-nitrophenyl)azo]phenyl]amino]ethyl ester. Available from: [Link]
-
Oakwood Chemical. (R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid, min 97%. Available from: [Link]
-
AbacipharmTech. 2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid. Available from: [Link]
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. Available from: [Link]
-
LookChem. Benzyl-(4-{(R)-1-[2-oxo-2-((S)-2-oxo-4-phenyl-oxazolidin-3-yl)-ethyl]-allyl}-benzyl)-phosphinic acid tert-butyl ester. Available from: [Link]
-
Jiang, Y., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 1-38. Available from: [Link]
-
RTI International. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Available from: [Link]
-
Organic Syntheses Procedure. Malonic acid, butyl-, ethyl ester. Available from: [Link]
-
Xu, A. Z., & Reynolds, E. (2022). Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. Journal of Student Research. Available from: [Link]
-
Zhang, T., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(19), 14157-14175. Available from: [Link]
-
PubChem - NIH. (R)-2-Benzylsuccinic acid. Available from: [Link]
-
NJ Bio, Inc. (2023). Targeted Protein Degraders. Available from: [Link]
-
Wang, Y., & Cai, W. (2021). Applications of Targeted Protein Degradation in Drug Discovery. Crimson Publishers. Available from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 2-Benzylsuccinic acid | Carboxypeptidase | TargetMol [targetmol.com]
- 4. (R)-2-Benzylsuccinic acid | C11H12O4 | CID 444797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njbio.com [njbio.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
